molecular formula C14H16N4O3S B13886665 [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate

[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate

Cat. No.: B13886665
M. Wt: 320.37 g/mol
InChI Key: ATOPJRWHNFURPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate is a complex organic compound known for its unique chemical structure and versatile applications. This compound features a dimethylamino group, a pyridin-2-yldiazenyl moiety, and a methanesulfonate group, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate typically involves multi-step organic reactions. One common method includes the diazotization of 2-aminopyridine followed by coupling with 5-(dimethylamino)phenol. The final step involves the sulfonation of the resulting azo compound with methanesulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Cleavage products of the azo bond.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound is utilized in biological research as a fluorescent dye due to its strong absorption and emission properties. It is often used in imaging techniques to study cellular processes and molecular interactions.

Medicine

In medicine, this compound has potential applications as a diagnostic tool and therapeutic agent. Its ability to bind to specific biomolecules makes it useful in targeted drug delivery and diagnostic imaging.

Industry

Industrially, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo group can undergo reduction, leading to the release of active intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate apart is its combination of a dimethylamino group, a pyridin-2-yldiazenyl moiety, and a methanesulfonate group. This unique structure imparts distinct chemical and physical properties, making it highly versatile and valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

[5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate

InChI

InChI=1S/C14H16N4O3S/c1-18(2)11-7-8-12(13(10-11)21-22(3,19)20)16-17-14-6-4-5-9-15-14/h4-10H,1-3H3

InChI Key

ATOPJRWHNFURPW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)OS(=O)(=O)C

Origin of Product

United States

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